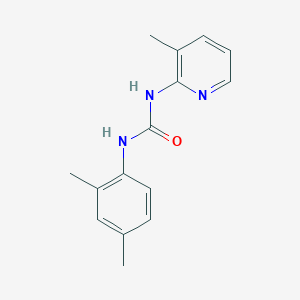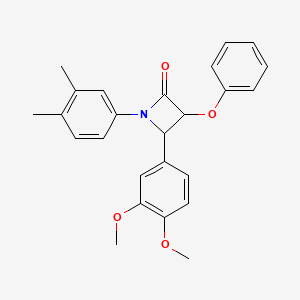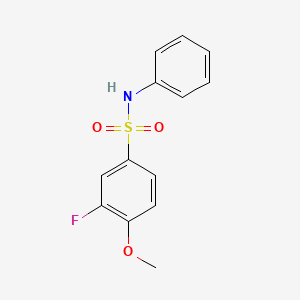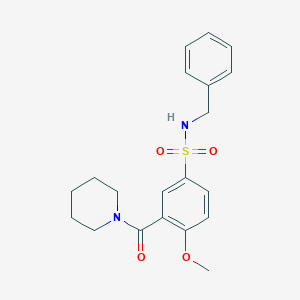
5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMNPY, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is believed to exert its effects by binding to specific proteins and enzymes in biological systems. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to interact with DNA and RNA, potentially affecting gene expression and protein synthesis.
Biochemical and Physiological Effects:
5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have anti-inflammatory effects, potentially making it useful for treating inflammatory diseases such as arthritis. Additionally, 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant properties, which could make it useful for preventing oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing researchers to study their function and activity. Additionally, 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively easy to synthesize and has been extensively studied, making it a well-established tool for scientific research. However, one limitation of using 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential avenue of investigation is its use as a tool for studying the mechanism of action of various enzymes and proteins. Additionally, 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be used as a fluorescent probe for detecting the presence of metal ions in biological systems. Further research could also explore the potential therapeutic applications of 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, particularly in the treatment of cancer and inflammatory diseases.
In conclusion, 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively bind to specific proteins and enzymes, as well as its wide range of biochemical and physiological effects, make it a valuable tool for investigating various biological processes. While there are some limitations to its use, the future directions for research involving 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione are numerous and exciting.
Synthesemethoden
5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde and 4-nitrophenylhydrazine with barbituric acid in the presence of a suitable catalyst. This reaction results in the formation of 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. 5-(2,4-dimethoxybenzylidene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a fluorescent probe for detecting the presence of metal ions in biological systems. It has also been used as a tool for studying the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-28-14-8-3-11(16(10-14)29-2)9-15-17(23)20-19(25)21(18(15)24)12-4-6-13(7-5-12)22(26)27/h3-10H,1-2H3,(H,20,23,25)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRGZMJNSGIZII-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile](/img/structure/B5379872.png)

![4-[2-(benzoylamino)-3-(diethylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5379898.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)

![3-(4-methylphenyl)-3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B5379920.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5379931.png)
![2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5379932.png)

![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379959.png)

![2-{[(5-methyl-8-nitro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5379979.png)

